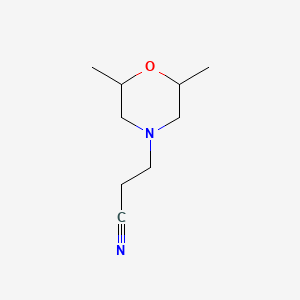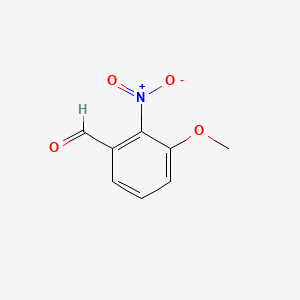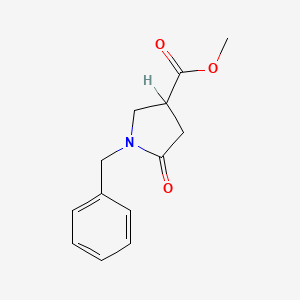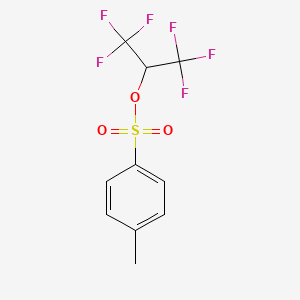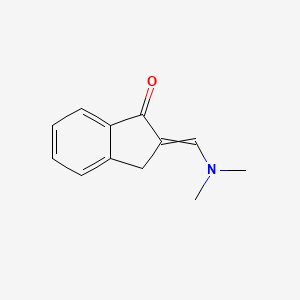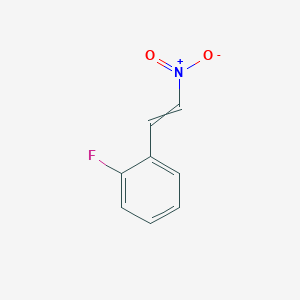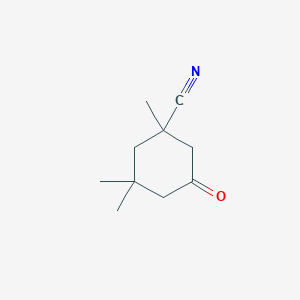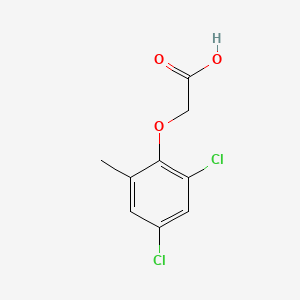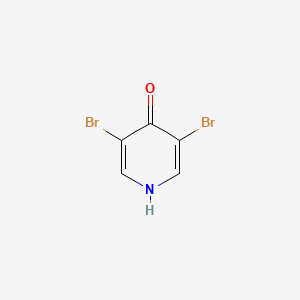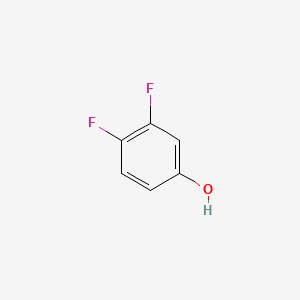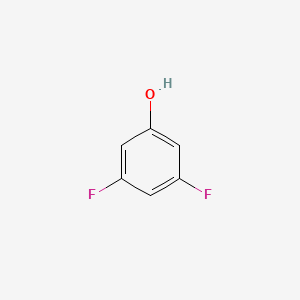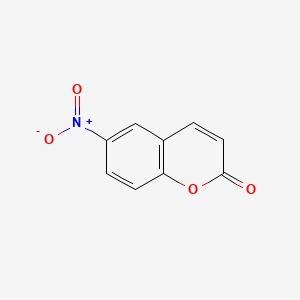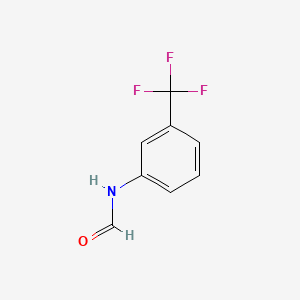
3-(Trifluorometil)formanilida
Descripción general
Descripción
3'-Trifluoromethylformanilide is a useful research compound. Its molecular formula is C8H6F3NO and its molecular weight is 189.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3'-Trifluoromethylformanilide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3'-Trifluoromethylformanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Trifluoromethylformanilide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
El grupo trifluorometilo, que está presente en la 3-(Trifluorometil)formanilida, se encuentra en muchos fármacos aprobados por la FDA . Este grupo contribuye a las actividades farmacológicas de estos compuestos . Por ejemplo, se encuentra en medicamentos utilizados para el control del dolor .
Aplicaciones Agroquímicas
Los derivados de trifluorometilpiridina (TFMP), que pueden sintetizarse a partir de this compound, se utilizan ampliamente en la industria agroquímica . Se utilizan para proteger los cultivos de plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Agentes Fungicidas y Herbicidas
Además del control de plagas, los derivados de TFMP también se utilizan como agentes fungicidas y herbicidas . Estos compuestos ayudan a controlar el crecimiento de plantas y hongos no deseados en los campos agrícolas .
Aplicaciones Veterinarias
Varios derivados de TFMP se utilizan en la industria veterinaria . Se ha otorgado la aprobación de comercialización a dos productos veterinarios que contienen la parte TFMP .
Materia Prima Química
La this compound se puede utilizar como materia prima química en la síntesis de diversos compuestos orgánicos . Estos compuestos pueden tener una amplia gama de aplicaciones en diferentes industrias .
Síntesis de Compuestos que Contienen Flúor
La this compound se puede utilizar en la síntesis de compuestos que contienen flúor . Estos compuestos tienen propiedades fisicoquímicas únicas y se utilizan en varios campos, incluidas las industrias farmacéutica y agroquímica .
Mecanismo De Acción
3-(Trifluoromethyl)formanilide, also known as N-[3-(trifluoromethyl)phenyl]formamide or 3’-Trifluoromethylformanilide, is a compound with a molecular formula of C8H6F3NO
Target of Action
The primary targets of 3-(Trifluoromethyl)formanilide are currently unknown. More research is needed to identify the specific biological targets and their roles .
Mode of Action
It’s known that trifluoromethyl-containing compounds have three equivalent c–f bonds, which constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can be involved in the c–f bond functionalization . Also, the degradation of fluorinated drugs can impact various biochemical pathways .
Pharmacokinetics
It’s known that the trifluoromethyl group can impact the pharmacokinetics of related compounds . For example, the modification of the imidazole moiety in a related compound with trifluoromethyl resulted in faster kinetics for tracer’s uptake .
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Análisis Bioquímico
Biochemical Properties
3’-Trifluoromethylformanilide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3’-Trifluoromethylformanilide and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3’-Trifluoromethylformanilide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Trifluoromethylformanilide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of 3’-Trifluoromethylformanilide involves several key steps. This compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, 3’-Trifluoromethylformanilide can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the metabolism of other substrates . This inhibition can lead to the accumulation of unmetabolized compounds, which can have various physiological effects. Additionally, 3’-Trifluoromethylformanilide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Trifluoromethylformanilide can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 3’-Trifluoromethylformanilide in in vitro or in vivo studies has been shown to affect cellular function by altering cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of 3’-Trifluoromethylformanilide vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating cell signaling pathways and gene expression. At high doses, 3’-Trifluoromethylformanilide can exhibit toxic or adverse effects, such as oxidative stress, organelle damage, and apoptosis . Threshold effects have been observed in studies, where a certain dosage level must be reached before significant physiological effects are observed .
Metabolic Pathways
3’-Trifluoromethylformanilide is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with other biomolecules and affect metabolic flux and metabolite levels . The interaction of 3’-Trifluoromethylformanilide with cofactors such as NADPH can also influence its metabolic pathways and the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of 3’-Trifluoromethylformanilide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various cellular compartments . The localization and accumulation of 3’-Trifluoromethylformanilide can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3’-Trifluoromethylformanilide is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3’-Trifluoromethylformanilide can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 3’-Trifluoromethylformanilide can also influence its interactions with other proteins and its overall biochemical activity .
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPECHNDWLRNHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215918 | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-78-3 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 657-78-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Formotoluidide, alpha,alpha,alpha-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(trifluoromethyl)phenyl]formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)FORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X52F9KDT8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


